molecular formula C9H11N2OP B8234165 4-Amino-2-(dimethylphosphoryl)benzonitrile

4-Amino-2-(dimethylphosphoryl)benzonitrile

Cat. No.: B8234165
M. Wt: 194.17 g/mol
InChI Key: IUFVENLUSIPLDR-UHFFFAOYSA-N
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Description

4-Amino-2-(dimethylphosphoryl)benzonitrile is a chemical compound with the CAS Registry Number 2757731-74-9 . Its molecular formula is C9H11N2OP, and it has a molecular weight of 194.17 g/mol . This compound is characterized by a benzonitrile core substituted with an amino group at the para-position and a dimethylphosphoryl group at the ortho-position . As a specialized organic compound featuring both phosphine oxide and nitrile functional groups, it serves as a valuable building block in organic synthesis and medicinal chemistry research. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper handling procedures must be followed. The product requires cold-chain transportation and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

4-amino-2-dimethylphosphorylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2OP/c1-13(2,12)9-5-8(11)4-3-7(9)6-10/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVENLUSIPLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-2-(dimethylphosphoryl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzonitrile and dimethylphosphoryl chloride.

    Reduction: The nitro group in 4-nitrobenzonitrile is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Phosphorylation: The amino group is then phosphorylated using dimethylphosphoryl chloride under basic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-2-(dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can further modify the amino group or the nitrile group, using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the nitrile group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-(dimethylphosphoryl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-2-(dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and dimethylphosphoryl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and available data for 4-Amino-2-(dimethylphosphoryl)benzonitrile and its analogs:

Compound Name Molecular Formula Substituent Melting Point (°C) Key Applications/Properties References
This compound C₁₅H₁₅NO₅* Dimethylphosphoryl Not reported Research intermediate (limited data)
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ Trifluoromethyl 144–146 Impurity in bicalutamide synthesis
4-Amino-5-chloro-2-(2-methylphenoxy)benzonitrile C₁₄H₁₁ClN₂O Chloro, methylphenoxy Not reported Synthetic intermediate
4-Amino-5-iodo-2-(2-methylphenoxy)benzonitrile C₁₄H₁₁IN₂O Iodo, methylphenoxy Not reported Halogenated intermediate

*Note: The molecular formula listed in (C₁₅H₁₅NO₅) conflicts with the expected formula for the dimethylphosphoryl derivative.

Physicochemical Properties

  • 4-Amino-2-(trifluoromethyl)benzonitrile: Exhibits a melting point of 144–146°C and is characterized by high purity (≥97%) . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical impurity profiling .
  • Halogenated Derivatives (Cl, I) : Substitution with halogens (e.g., Cl, I) at the 5-position increases molecular weight and may alter solubility. These compounds are intermediates in synthesizing heterocyclic scaffolds .
  • Dimethylphosphoryl Analogs: No melting point or solubility data is available. The phosphoryl group may confer unique reactivity, such as participation in phosphorylation or coordination chemistry, but this remains unexplored in the literature.

Pharmacological and Industrial Relevance

  • 4-Amino-2-(trifluoromethyl)benzonitrile: A critical impurity in the anticancer drug bicalutamide, necessitating quantification via HPLC with a relative response factor of 1.4 . Its trifluoromethyl group is common in agrochemicals and pharmaceuticals due to enhanced bioavailability .
  • Dimethylphosphoryl Analog: No documented therapeutic use. Phosphoryl groups are explored in kinase inhibitors or metalloenzyme modulators, but specific studies on this compound are lacking.

Biological Activity

4-Amino-2-(dimethylphosphoryl)benzonitrile is an organic compound with the molecular formula C₉H₁₁N₂OP. It features an amino group, a dimethylphosphoryl group, and a benzonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in relation to its interactions with various enzymes and proteins.

Structure

  • Molecular Formula: C₉H₁₁N₂OP
  • Functional Groups: Amino group (-NH₂), Dimethylphosphoryl group (-P(O)(OCH₃)₂), and a nitrile group (-C≡N).

Chemical Reactions

This compound can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Possible reduction of the amino or nitrile groups using lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the amino or nitrile positions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and proteins. The dimethylphosphoryl group enhances its binding affinity, potentially leading to various biological effects such as enzyme inhibition or modulation of signaling pathways.

Potential Applications

Research indicates that this compound may have applications in:

  • Drug Development: As a precursor or active agent in pharmaceuticals targeting specific diseases.
  • Biochemistry: Understanding enzyme mechanisms and protein interactions.

Case Studies and Research Findings

  • Antitumor Activity: Preliminary studies suggest that compounds similar to this compound exhibit selective antitumor properties. For instance, related compounds have shown effectiveness against human mammary carcinoma cell lines, indicating potential for cancer therapy .
  • Enzyme Interaction Studies: Investigations into the interaction of this compound with cytochrome P450 enzymes reveal its potential role in drug metabolism, which could inform the development of prodrugs that enhance bioavailability .
  • Toxicological Assessments: Toxicity studies have indicated that while some derivatives may exhibit mutagenic properties, the specific effects of this compound require further investigation to fully understand its safety profile .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological ActivityNotable Applications
4-Amino-2-(methylphosphoryl)benzonitrileStructureModerate antitumor activityDrug development
4-Amino-2-(ethylphosphoryl)benzonitrileStructureLower activity compared to dimethyl derivativeSpecialty chemicals
4-Amino-2-(phenylphosphoryl)benzonitrileStructureEnhanced interaction with proteinsBiochemical research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-2-(dimethylphosphoryl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or phosphorylation of a benzonitrile precursor. For example, starting with 2-cyanoaniline derivatives, phosphorylation can be achieved using dimethylphosphoryl chloride in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C, followed by gradual warming to room temperature . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of moisture and stoichiometric ratios of phosphorylating agents.

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) to confirm aromatic protons (δ 6.8–7.5 ppm) and dimethylphosphoryl groups (δ 1.2–1.5 ppm for CH3). 31^31P NMR can verify phosphorylation (δ 20–25 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (calculated for C9H12N2OP: 211.06).
  • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (P=O stretch) .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Retention time for the target compound is ~6.5 minutes, while common impurities like unreacted aniline derivatives elute earlier (~3 minutes) . Quantify impurities using relative response factors (RRF) calibrated against reference standards.

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Contradictions often arise from crystallinity variations or hydration states. Perform:

  • Dynamic Light Scattering (DLS) : To assess aggregation in DMSO or aqueous buffers.
  • Thermogravimetric Analysis (TGA) : To detect bound solvents or hydrates affecting solubility.
  • Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water, ethanol/PBS) to identify conditions suppressing precipitation .

Q. What strategies mitigate by-product formation during phosphorylation of 2-cyanoaniline precursors?

  • Methodological Answer : Key issues include over-phosphorylation or oxidation. Mitigation steps:

  • Temperature Control : Maintain sub-10°C during phosphorylation to suppress side reactions.
  • Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to enhance regioselectivity .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of the phosphoryl group.
  • Post-Reaction Quenching : Add ice-cold water to terminate reactions and isolate products via liquid-liquid extraction .

Q. How does the dimethylphosphoryl group influence the compound’s stability under accelerated degradation conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic Conditions : 0.1 M HCl at 60°C for 24 hours. Monitor hydrolysis of the phosphoryl group via 31^31P NMR.
  • Oxidative Stress : 3% H2O2 at 40°C. LC-MS identifies oxidation products (e.g., phosphonate oxides).
  • Photostability : Expose to UV light (ICH Q1B guidelines). Results show the phosphoryl group enhances stability compared to trifluoromethyl analogs but is susceptible to hydrolysis at extreme pH .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target proteins (e.g., kinases or phosphatases). Parameterize the phosphoryl group using the CHARMM36 force field. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

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